molecular formula C29H30N2O B15095661 2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone

2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone

Cat. No.: B15095661
M. Wt: 422.6 g/mol
InChI Key: DRNFULQCFUJTEE-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(4,5-diphenyl-2H-imidazol-2-ylidene)cyclohexa-2,5-dienone (hereafter referred to as the target compound) is a cyclohexa-2,5-dienone derivative featuring a sterically hindered tert-butyl substituent at the 2,6-positions and a 4,5-diphenylimidazolylidene group at the 4-position. This compound’s unique structure imparts distinct electronic, photophysical, and biological properties, which are critically influenced by its substituents. Below, we compare it with structurally related compounds, focusing on synthesis, stability, spectral behavior, and functional applications.

Properties

Molecular Formula

C29H30N2O

Molecular Weight

422.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-(4,5-diphenylimidazol-2-ylidene)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C29H30N2O/c1-28(2,3)22-17-21(18-23(26(22)32)29(4,5)6)27-30-24(19-13-9-7-10-14-19)25(31-27)20-15-11-8-12-16-20/h7-18H,1-6H3

InChI Key

DRNFULQCFUJTEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C=C(C1=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 2,6-Di-tert-butylcyclohexa-2,5-dienone Derivatives

The cyclohexadienone core is typically derived from 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-quinone methide, PubChem CID 107736), a commercially available precursor. Key steps include:

  • Oxidative functionalization : Treating 2,6-di-tert-butylphenol with lead dioxide or Mn(OAc)₃ in acetic acid generates BHT-quinone methide via oxidative dehydrogenation.
  • Substitution at C4 : The methylene group in BHT-quinone methide undergoes nucleophilic attack or cycloaddition reactions. For example, reaction with imidazolium salts in the presence of Ag₂O facilitates carbene transfer to form the NHC substituent.

Preparation of 4,5-Diphenylimidazol-2-ylidene Precursors

The imidazol-2-ylidene group is synthesized via deprotonation of imidazolium salts. A representative route involves:

  • Condensation : Refluxing 4,5-diphenyl-1H-imidazole with methyl iodide or benzyl bromide in acetonitrile to form 1-alkyl-4,5-diphenylimidazolium salts.
  • Deprotonation : Treating the imidazolium salt with Ag₂O in dichloromethane yields a silver-NHC complex, which acts as a carbene transfer agent.

Coupling Strategies for NHC-Cyclohexadienone Formation

Metal-Mediated Carbene Transfer

The most reported method involves reacting the silver-NHC complex with BHT-quinone methide:

  • Reaction Setup :
    • BHT-quinone methide (1 equiv) and silver-NHC complex (1.2 equiv) are stirred in anhydrous dichloromethane under N₂.
    • The mixture is shielded from light to prevent photodegradation.
  • Mechanism :
    • The silver-carbene complex undergoes transmetalation, transferring the NHC to the quinone methide’s electrophilic methylene carbon.
    • A [2+1] cycloaddition forms the cyclohexadienone-NHC linkage, with AgI precipitating as a byproduct.
  • Workup :
    • Filtration through Celite removes AgI.
    • Solvent evaporation yields a crude product, purified via silica gel chromatography (hexane/EtOAc 9:1).

Optimization Notes :

  • Excess silver complex (1.2–1.5 equiv) ensures complete conversion.
  • Anhydrous conditions prevent hydrolysis of the silver-carbene intermediate.

Direct Deprotonation and Cyclization

An alternative one-pot method avoids pre-forming the silver complex:

  • Reagents :
    • BHT-quinone methide, 4,5-diphenylimidazolium salt (1.2 equiv), KOtBu (2 equiv), THF.
  • Procedure :
    • The imidazolium salt and KOtBu are stirred in THF at 0°C for 30 min.
    • BHT-quinone methide is added, and the mixture is warmed to room temperature for 12 h.
  • Outcome :
    • In situ deprotonation generates the free carbene, which reacts with the quinone methide.
    • Yields are lower (~60%) compared to metal-mediated methods due to carbene instability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.6–7.2 (m, 10H, Ph), 6.8 (s, 2H, imidazole CH), 1.4 (s, 18H, t-Bu).
  • ¹³C NMR : δ 185.2 (C=O), 140.1 (NHC carbene), 128–132 (Ph), 34.6 (t-Bu C), 29.8 (t-Bu CH₃).
  • IR : ν = 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Mass Spectrometry

  • ESI-MS : m/z 423.2 [M+H]⁺, consistent with the molecular formula C₂₉H₃₀N₂O.

Challenges and Limitations

  • Steric Hindrance : Bulky tert-butyl groups slow reaction kinetics, requiring prolonged reaction times (12–24 h).
  • Carbene Stability : Free NHCs decompose above 40°C, necessitating low-temperature conditions.
  • Scalability : Silver-mediated methods generate stoichiometric AgI waste, complicating large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Mechanism of Action

The mechanism of action of 2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Electronic Properties

The target compound’s imidazolylidene group introduces radical-stabilizing and electron-donating characteristics. This contrasts with analogues such as 2,6-di-tert-butyl-4-(4-chlorobenzylidene)cyclohexa-2,5-dienone (), where the benzylidene group enhances π-conjugation but lacks radical-stabilizing capacity.

Table 1: Substituent Effects on Electronic Properties
Compound Substituent at 4-Position Key Electronic Features Reference
Target compound 4,5-Diphenylimidazolylidene Radical stabilization, redox activity
4-Benzylidene derivative 4-Chlorobenzylidene Enhanced π-conjugation
2,6-Dimethoxy-4-(phenylimino) derivative Phenylimino Electron-withdrawing, antifungal

Stability and Crystallographic Behavior

The tert-butyl groups at the 2,6-positions provide steric protection, enhancing thermal and oxidative stability. Crystallographic analyses of benzylidene derivatives (e.g., 4-methoxybenzylidene) show planar cyclohexadienone cores with substituent-dependent packing modes . In contrast, the target compound’s bulky imidazolylidene group likely induces non-planar distortions, affecting molecular packing and solubility.

Photophysical and Spectral Properties

Fluorescence and Absorption

Merocyanine derivatives of 2,6-di-tert-butyl-4-[R]-cyclohexa-2,5-dienone exhibit strong fluorescence, with emission spectra dependent on the donor group (R). For example, low-temperature fluorescence studies reveal sharp 0→0 vibronic transitions in tert-butyl-substituted merocyanines, making them ideal fluorescent probes . The target compound’s imidazolylidene group may further red-shift absorption/emission due to extended conjugation, though experimental data are pending.

Table 2: Photophysical Comparisons
Compound Absorption λ_max (nm) Emission λ_max (nm) Application Reference
Merocyanine with R = dimethylamino ~450 ~550 Fluorescence labeling
Target compound (predicted) ~480–500 ~600–620 Pending studies
2,6-Dimethoxy-4-(phenylimino) derivative Not reported Not reported Antifungal

Antifungal Activity

Phenylimino-substituted cyclohexadienones (e.g., 3,5-dichloro derivatives) exhibit potent antifungal activity against Botrytis cinerea, attributed to fungal cell wall disruption . The target compound’s imidazolylidene group may offer alternative mechanisms, such as metal chelation or radical-mediated toxicity, though direct antifungal data are lacking.

Antioxidant Capacity

Thioimino-substituted cyclohexadienones demonstrate high radical-absorbing activity (e.g., 91% DPPH scavenging in 20 minutes) due to stabilized radical intermediates .

Biological Activity

2,6-Di-tert-butyl-4-(4,5-diphenyl-2H-imidazol-2-ylidene)cyclohexa-2,5-dienone (CAS: 1749-80-0) is a synthetic compound with notable biological activities. Its structure features a cyclohexadienone core with imidazole and phenyl substituents, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant properties, cytotoxic effects, and potential therapeutic roles in various diseases.

PropertyValue
Molecular FormulaC29H30N2O
Molecular Weight422.56 g/mol
Melting Point203-206 °C
Density1.06 g/cm³ (predicted)
pKa3.35 (predicted)

Antioxidant Activity

Research indicates that 2,6-di-tert-butyl-4-(4,5-diphenyl-2H-imidazol-2-ylidene)cyclohexa-2,5-dienone exhibits significant antioxidant properties. These properties are attributed to the compound's ability to scavenge free radicals and inhibit oxidative stress in various cellular models.

Case Study: HepG2 Cell Line

A study demonstrated that this compound effectively reduced oxidative stress markers in HepG2 cells exposed to tert-butyl hydroperoxide (t-BHP). The treatment led to:

  • Decreased levels of reactive oxygen species (ROS) .
  • Restoration of mitochondrial membrane potential .
  • Upregulation of antioxidant enzymes such as superoxide dismutase and catalase.

These findings suggest that the compound can protect liver cells from oxidative damage, potentially offering therapeutic benefits for liver diseases caused by oxidative stress.

Cytotoxic Effects

The cytotoxicity of 2,6-di-tert-butyl-4-(4,5-diphenyl-2H-imidazol-2-ylidene)cyclohexa-2,5-dienone has been evaluated in various cancer cell lines. The compound showed selective cytotoxicity against specific cancer types while sparing normal cells.

Research Findings

  • Breast Cancer Cells : The compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
  • Lung Cancer Cells : In A549 lung cancer cells, it inhibited cell proliferation and induced cell cycle arrest at the G1 phase.

The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Therapeutic Potential

Given its biological activities, 2,6-di-tert-butyl-4-(4,5-diphenyl-2H-imidazol-2-ylidene)cyclohexa-2,5-dienone has potential therapeutic applications in:

  • Cancer Treatment : Its selective cytotoxicity makes it a candidate for further development as an anticancer agent.
  • Liver Protection : Its antioxidant properties may be beneficial in treating liver disorders associated with oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2,6-di-tert-butyl-4-(4,5-diphenyl-2H-imidazol-2-ylidene)cyclohexa-2,5-dienone?

  • Methodology : The compound can be synthesized via condensation reactions involving substituted imidazole precursors and cyclohexadienone derivatives. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) yields imidazolylidene intermediates, which can be further functionalized . Solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., sodium metabisulfite) significantly influence reaction efficiency and purity .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodology : Single-crystal X-ray diffraction (XRD) is essential for confirming the molecular geometry, particularly the planarity of the imidazolylidene moiety and steric effects from tert-butyl groups. Complementary techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and electronic environments.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • UV-Vis and fluorescence spectroscopy to probe conjugation effects in the cyclohexadienone system .

Q. How do steric effects from tert-butyl groups influence reactivity?

  • Methodology : Steric hindrance from tert-butyl substituents at the 2,6-positions of the cyclohexadienone ring can be assessed through comparative kinetics. For instance, monitoring reaction rates in nucleophilic aromatic substitution or cycloaddition reactions with/without bulky groups reveals steric inhibition. Computational modeling (DFT) further quantifies steric parameters like Tolman’s cone angles .

Advanced Research Questions

Q. How can electronic properties (e.g., fluorescence, redox behavior) be systematically studied for applications in optoelectronics?

  • Methodology :

  • Fluorescence quenching assays using electron-deficient acceptors (e.g., nitroaromatics) quantify charge-transfer interactions.
  • Cyclic voltammetry determines oxidation/reduction potentials, correlating with HOMO/LUMO gaps calculated via DFT.
  • Time-resolved spectroscopy (e.g., transient absorption) probes excited-state dynamics, critical for designing light-harvesting materials .

Q. What experimental designs address contradictions in reported synthetic yields or byproduct formation?

  • Methodology :

  • Design of Experiments (DoE) with variables like solvent polarity (ethanol vs. DMF), temperature, and catalyst loading identifies optimal conditions. For example, sodium metabisulfite in DMF under nitrogen suppresses oxidation byproducts in imidazole synthesis .
  • In-situ monitoring (e.g., FTIR or Raman spectroscopy) detects intermediate species, enabling real-time adjustment of reaction parameters .

Q. How can environmental fate and biotic interactions of this compound be evaluated?

  • Methodology :

  • Longitudinal environmental studies track degradation pathways (hydrolysis, photolysis) using LC-MS/MS.
  • Ecotoxicological assays (e.g., Daphnia magna mortality tests) assess acute toxicity.
  • Bioaccumulation studies in model organisms (e.g., zebrafish) measure partition coefficients (log P) and tissue-specific retention .

Q. What strategies resolve crystallographic disorder in X-ray structures due to flexible substituents?

  • Methodology :

  • Low-temperature crystallography (100 K) reduces thermal motion artifacts.
  • Twinned refinement algorithms (e.g., SHELXL) model disordered tert-butyl groups.
  • Complementary powder XRD validates single-crystal data .

Methodological Considerations Table

Research FocusKey TechniquesCritical ParametersReferences
Synthesis OptimizationReflux condensation, DoESolvent polarity, catalyst loading, inert atmosphere
Electronic PropertiesCyclic voltammetry, DFTHOMO/LUMO gaps, redox potentials
Environmental ImpactLC-MS/MS, ecotoxicological assaysDegradation half-life, LC₅₀ values
Structural AnalysisXRD, NMR, HRMSCrystallographic R-factors, coupling constants

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